N-Boc-pyrrole
Overview
Description
N-Boc-pyrrole, also known as tert-Butyl 1-pyrrolecarboxylate, is a compound where the pyrrole ring is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in organic synthesis as it prevents unwanted reactions at the nitrogen atom of the pyrrole ring. The molecular formula of this compound is C9H13NO2, and it has a molecular weight of 167.21 g/mol .
Mechanism of Action
Target of Action
N-Boc-pyrrole, also known as tert-butyl 1H-pyrrole-1-carboxylate, is a type of N-protected pyrrole It’s known that pyrrole derivatives have been used in the synthesis of various biologically active compounds .
Mode of Action
This compound undergoes a Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts . This reaction results in the retention of configurations at two newly generated stereogenic centers . The Diels–Alder reaction is a cycloaddition reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Biochemical Pathways
It’s known that this compound can undergo cyclopropanation with methyl phenyldiazoacetate to form both monocyclopropane and dicyclopropane . It can also undergo Ir-catalyzed C-H borylation followed by cross coupling with 3-chlorothiophene to form a biheterocycle .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. As mentioned, this compound can undergo various reactions to form different compounds . The resulting compounds could have various effects depending on their structure and the targets they interact with.
Biochemical Analysis
Biochemical Properties
N-Boc-pyrrole is involved in several biochemical reactions. It undergoes Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts . This reaction is significant as it results in the retention of configurations at two newly generated stereogenic centers
Molecular Mechanism
The molecular mechanism of this compound involves its participation in various chemical reactions. For instance, it undergoes a Diels–Alder reaction, which is a type of cycloaddition reaction that results in the formation of a six-membered ring . This reaction is significant in the field of organic chemistry as it allows for the synthesis of complex cyclic compounds
Temporal Effects in Laboratory Settings
It is known that this compound is a liquid at room temperature and has a boiling point of 91-92 °C/20 mmHg . This suggests that it is relatively stable under normal laboratory conditions.
Metabolic Pathways
It is known that this compound can be used in the synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid , suggesting that it may interact with enzymes or cofactors involved in boronic acid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-pyrrole can be synthesized through various methods. One common approach involves the reaction of pyrrole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the product .
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques are critical factors in industrial production to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-pyrrole undergoes various chemical reactions, including:
Diels-Alder Reaction: It reacts with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts with retention in configurations at two newly generated stereogenic centers.
Cyclopropanation: It reacts with methyl phenyldiazoacetate to form both monocyclopropane and dicyclopropane.
C-H Borylation: It undergoes iridium-catalyzed C-H borylation followed by cross-coupling with 3-chlorothiophene to form biheterocycles.
Common Reagents and Conditions
Diels-Alder Reaction: Typically involves the use of allene-1,3-dicarboxylates under controlled temperature conditions.
Cyclopropanation: Utilizes methyl phenyldiazoacetate in the presence of a catalyst.
C-H Borylation: Requires an iridium catalyst and appropriate ligands for the borylation process.
Major Products Formed
Diels-Alder Reaction: Endo-adducts with specific stereochemistry.
Cyclopropanation: Monocyclopropane and dicyclopropane derivatives.
C-H Borylation: Biheterocyclic compounds.
Scientific Research Applications
N-Boc-pyrrole is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biological Activity
N-Boc-pyrrole, a derivative of pyrrole with a tert-butyloxycarbonyl (Boc) protecting group, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.
1. Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclodehydration of (E)-γ-(tert-butoxycarbonylamino)-α,β-enals. This method allows for the introduction of the Boc group while maintaining the integrity of the pyrrole structure. The reaction conditions are crucial, as they influence the yield and purity of the product. A notable study reported that this compound can be synthesized in good yields and high purity, making it a suitable candidate for further functionalization and biological evaluation .
2.1 Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. In a study evaluating a series of pyrrole derivatives, compounds including this compound showed promising inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
2.2 Anticancer Activity
Research has demonstrated that this compound derivatives possess anticancer properties. For instance, certain derivatives have been shown to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The exact mechanism involves apoptosis induction and cell cycle arrest at the G1 phase. Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell survival pathways .
2.3 Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. A study focused on tyrosinase inhibition revealed that specific pyrrole derivatives can act as effective inhibitors with IC50 values significantly lower than traditional inhibitors like kojic acid. This property is particularly valuable in cosmetic applications aimed at skin whitening and hyperpigmentation treatment .
3.1 Tyrosinase Inhibition Study
A recent study synthesized several pyrrole derivatives, including this compound, to evaluate their tyrosinase inhibitory activity. The most effective compound demonstrated an IC50 value of 0.97 μM, indicating its potential as a lead compound for developing new skin-lightening agents .
Compound | IC50 (μM) | Comparison with Kojic Acid (IC50: 28.72 μM) |
---|---|---|
A12 | 0.97 | 30 times stronger |
Kojic Acid | 28.72 | - |
3.2 Antimicrobial Efficacy Study
In another study assessing antimicrobial properties, this compound exhibited effective growth inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
4. Conclusion
This compound represents a versatile compound with significant biological activity across various domains, including antimicrobial and anticancer properties. Its ability to inhibit key enzymes like tyrosinase positions it as a valuable candidate for therapeutic applications in dermatology and oncology.
Future research should focus on optimizing its synthesis for higher yields and exploring its mechanism of action in greater detail to fully harness its potential in drug development.
Properties
IUPAC Name |
tert-butyl pyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPYBIJFRFWRPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349196 | |
Record name | N-Boc-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-27-2 | |
Record name | N-Boc-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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